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Clarithromycin N-oxide

Cat. No.: B601422
CAS No.: 118074-07-0
M. Wt: 763.95
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Description

Contextualization as a Derivative of Clarithromycin (B1669154)

Clarithromycin N-oxide is a chemical compound closely related to the macrolide antibiotic, clarithromycin. nih.gov It is recognized as a primary transformation product and a metabolite of its parent compound. nih.govnih.gov The structural difference lies in the oxidation of the dimethylamino group on the desosamine (B1220255) sugar moiety of clarithromycin, resulting in the formation of an N-oxide functional group. nih.goviwaponline.com This transformation can occur through biological processes within the body or through chemical reactions, such as oxidation. nih.govnih.gov The compound is also known by other names, including 6-O-Methylerythromycin N-oxide and is listed as Clarithromycin Impurity Q in certain pharmaceutical contexts. scbt.com Furthermore, this compound has been utilized as a key intermediate in certain synthetic pathways for preparing clarithromycin itself, where the N-oxide group is subsequently reduced to yield the final product. justia.comchemicalbook.comgoogle.com

Significance as a Compound of Academic and Pharmaceutical Research Interest

This compound holds considerable significance in both academic and pharmaceutical research, primarily due to its relationship with clarithromycin.

In the pharmaceutical industry, it serves as a crucial analytical reference material. adipogen.comaxios-research.comchemodex.com It is employed as a certified reference standard for the API (Active Pharmaceutical Ingredient) Clarithromycin, which is essential for analytical method development, validation, and quality control applications during the drug's synthesis and formulation stages. axios-research.com Its presence as a metabolite and potential impurity necessitates its availability as a standard to ensure the purity and quality of the final drug product.

From an academic and environmental research perspective, this compound is a subject of study in the context of pharmacokinetics and environmental science. Research has investigated its formation as a metabolite in vivo, exploring its effects on biological systems such as liver enzymes. nih.gov In environmental studies, the formation of this compound from clarithromycin in wastewater treatment plants via ozonation is a key area of investigation. nih.goviwaponline.com This transformation is significant because the N-oxidation of the dimethylamino group, which is crucial for the antibiotic's binding to its bacterial target, leads to the inactivation of its antibacterial properties. nih.goviwaponline.comresearchgate.net This process is considered a beneficial degradation pathway for reducing the environmental impact of antibiotic residues in water systems. nih.gov

Detailed Research Findings

Chemical Properties

This compound is characterized as a white to off-white solid or powder. adipogen.comnacchemical.com It is soluble in solvents such as methanol (B129727) and chloroform. adipogen.comchemodex.com Its identity and purity are typically confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC). adipogen.comchemodex.comnacchemical.com

PropertyValueSource
Molecular FormulaC₃₈H₆₉NO₁₄ nih.govscbt.comaxios-research.com
Molecular Weight~763.95 g/mol scbt.comadipogen.comaxios-research.comnacchemical.com
CAS Number118074-07-0 nih.govadipogen.comaxios-research.com
AppearanceWhite to Off-White Solid/Powder adipogen.comnacchemical.com
Purity (as a standard)≥97-98% adipogen.comchemodex.comnacchemical.com
SolubilitySoluble in methanol and chloroform adipogen.comchemodex.com

Formation of this compound

This compound is formed through several key pathways:

Metabolic Transformation: It is a known human metabolite of clarithromycin. nih.govnih.gov Studies on the metabolism of clarithromycin have identified the N-oxide as one of the derivatives produced in the body. nih.gov

Environmental Degradation: In environmental systems, particularly in wastewater treatment, this compound is a major product of the ozonation of clarithromycin. nih.goviwaponline.com The reaction targets the dimethylamino group, which is common to macrolide antibiotics. nih.gov The rate of this reaction is pH-dependent. nih.gov This process is an effective method for removing the parent antibiotic from water effluents. nih.goviwaponline.com

Chemical Synthesis: Specific methods for the synthesis of this compound have been developed, often for its use as a reference standard. One patented method describes the oxidation of clarithromycin using hydrogen peroxide in an acetonitrile (B52724) solution. google.com This process is controlled by the stepwise addition of the oxidizing agent to improve the conversion rate and product purity, achieving yields of 88.5% and purity of 99.2% by HPLC. google.com It can also be produced by methylating Erythromycin (B1671065) A N-oxide as an intermediate step in a synthetic route to clarithromycin. justia.comgoogle.com

Biological Activity Research

A significant area of research for this compound revolves around its biological activity, or lack thereof, compared to the parent drug.

Antimicrobial Inactivation: The formation of the N-oxide at the dimethylamino group is a critical chemical modification. This group is thought to be essential for the binding of macrolide antibiotics to their ribosomal target in bacteria. nih.gov Consequently, its oxidation to an N-oxide, which is no longer a proton acceptor, inactivates the drug's antibacterial properties. nih.govresearchgate.net Studies using the bacterium Pseudomonas putida have demonstrated that the transformation to the N-oxide eliminates the biological activity of clarithromycin. iwaponline.comresearchgate.net

Interaction with Enzymes: The effects of clarithromycin and its metabolites, including the N-oxide, on liver enzyme systems have been investigated. One study in rats examined the impact on the cytochrome P-450 mixed-function oxidase system in hepatic microsomes. nih.gov This type of research is important for understanding the complete metabolic profile and potential interactions of a drug and its derivatives within the body. nih.gov While often described as biologically inactive, this refers primarily to its antimicrobial effects. adipogen.comchemodex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H69NO14 B601422 Clarithromycin N-oxide CAS No. 118074-07-0

Properties

IUPAC Name

(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H69NO14/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,48-14)33(53-35-29(41)25(39(11,12)46)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRPFIWYMNONLJ-KCBOHYOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)OC)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)[N+](C)(C)[O-])O)(C)OC)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H69NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30891488
Record name Clarithromycin N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

764.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118074-07-0
Record name Clarithromycin N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Clarithromycin N Oxide Formation Mechanisms

Oxidative Degradation Pathways of Clarithromycin (B1669154)

Chemical degradation of clarithromycin can be induced by several environmental factors and chemical agents, leading to the formation of Clarithromycin N-oxide through the oxidation of the dimethylamino group on the desosamine (B1220255) sugar moiety.

The oxidation of clarithromycin using hydrogen peroxide (H₂O₂) is a direct method for the synthesis of this compound. Research has demonstrated that subjecting clarithromycin to stress conditions with hydrogen peroxide leads to its degradation, with this compound being a notable product. chemodex.com A patented preparation method details the synthesis of this compound by reacting clarithromycin with a 10% hydrogen peroxide solution in a 50% acetonitrile (B52724) solution at elevated temperatures. google.com This process involves the stepwise addition of hydrogen peroxide to control the reaction and improve the conversion rate, which can reach up to 88.5%. google.com The reaction is believed to proceed via the direct oxidation of the tertiary amine of the desosamine sugar to its corresponding N-oxide.

A study on the forced degradation of clarithromycin showed that a sample stressed with 3.0% (w/v) H₂O₂ resulted in approximately 14% degradation after 15 minutes, indicating the susceptibility of the drug to oxidative breakdown which can lead to N-oxide formation. chemodex.com

Table 1: Synthesis of this compound via Peroxide-Mediated Oxidation

Parameter Condition
Starting Material Clarithromycin
Oxidizing Agent 10% Hydrogen Peroxide (H₂O₂)
Solvent 50% Acetonitrile Solution
Temperature 50-60°C
Reaction Time Multiple hours with stepwise addition of H₂O₂
Conversion Rate 88.5%

Data sourced from patent CN103172686B. google.com

Ozonation, a process used in wastewater treatment, is highly effective in degrading macrolide antibiotics like clarithromycin. The primary target of the ozone reaction is the dimethylamino group common to these antibiotics. researchgate.net Studies have shown that the main reaction pathway in the ozonolysis of clarithromycin involves the transfer of an oxygen atom from ozone to the nitrogen atom of the dimethylamino group, yielding this compound as the major product. researchgate.net This transformation has been confirmed through identification by HPLC/MS-MS. researchgate.net

A minor product of this reaction is demethylated clarithromycin, which accounts for about 10% of the products based on formaldehyde (B43269) yields. researchgate.net The rate of reaction is pH-dependent, as only the free amine form reacts with ozone. researchgate.net The formation of the N-oxide is significant as it alters the chemical properties of the functional group, rendering it inactive as a proton acceptor and thereby inactivating the antibiotic. researchgate.net

Table 2: Products of Clarithromycin Ozonolysis

Product Formation Pathway Relative Yield
This compound O-atom transfer to dimethylamino group Major (>90%)
Demethylated Clarithromycin Oxidative demethylation Minor (~10%)

Data derived from studies on the degradation of macrolide antibiotics by ozone. researchgate.net

Exposure to sunlight can also induce the degradation of clarithromycin, leading to the formation of this compound. Research investigating the degradation of macrolides under controlled environmental conditions found that N-oxide, N-desmethyl, and N-didesmethyl forms of clarithromycin were produced only upon irradiation with sunlight. researchgate.net The proposed mechanism for this photodegradation process involves the activation of the molecule by sunlight, followed by the transfer of an electron from the tertiary amine group to molecular oxygen (O₂). researchgate.net This generates radical ion intermediates, which subsequently lead to the formation of the N-oxide and N-desmethyl products. researchgate.net

The rate of photolytic degradation is influenced by factors such as pH. Studies using simulated light showed that the degradation of clarithromycin was slower at higher pH values. nih.gov For instance, after one hour of exposure, degradation reached 30% at pH 4.0 but only 17% at pH 7.0. nih.gov While some studies noted that no significant alterations occurred under UV lamp exposure, degradation was observed under natural daylight, highlighting the importance of the specific light spectrum. chemodex.com

Ozonolysis Processes and N-Oxide Generation

Metabolic Transformation Pathways of Clarithromycin in Non-Human Biological Systems

In biological systems, the metabolism of clarithromycin is primarily mediated by enzymes, which can also lead to the oxidation of the nitrogen atom.

In vitro studies using liver microsomes are crucial for understanding the metabolic fate of drugs. While the primary metabolic pathways for clarithromycin are N-demethylation and 14-hydroxylation, the potential for N-oxidation exists. drugbank.com Cytochrome P450 enzymes are known to catalyze various oxidative reactions, including heteroatom oxygenation. mdpi.com The metabolic oxidation of the dimethylamino group [–N(CH₃)₂] of macrolides is a known process. nih.gov However, in the context of in vitro studies with human and even chicken liver microsomes, the formation of this compound as a major stable metabolite is not as prominently reported as N-desmethyl-clarithromycin and 14-hydroxyclarithromycin. drugbank.commdpi.com One study attempting to identify metabolites in chicken liver microsomes did not detect N-desmethyl-clarithromycin and did not report the presence of the N-oxide. mdpi.com

The Cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily, is predominantly responsible for the metabolism of clarithromycin. drugbank.com CYP3A4 is the principal isoenzyme involved in the two main metabolic pathways: 14-hydroxylation and N-demethylation. drugbank.com

While direct N-oxidation to form a stable this compound metabolite by CYP3A4 is not the most reported pathway, these enzymes are capable of catalyzing N-oxidation reactions in general. wcrj.net A significant interaction of clarithromycin with CYP3A4 involves the metabolic oxidation of its dimethylamino group to form a nitrosoalkane intermediate. nih.gov This reactive metabolite then forms a stable, inactive complex with the ferrous iron of the CYP3A4 enzyme, leading to mechanism-based inhibition of the enzyme's activity. nih.gov This process is a form of N-oxidation, but its primary consequence in this context is the inactivation of the enzyme rather than the production and excretion of this compound. This mechanism underlies many of the clinically relevant drug-drug interactions associated with clarithromycin. nih.gov

Table 3: Mentioned Compounds

Compound Name
Clarithromycin
This compound
Hydrogen peroxide
Acetonitrile
Ozone
Demethylated clarithromycin
Formaldehyde
N-desmethyl-clarithromycin
N-didesmethyl-clarithromycin
14-hydroxyclarithromycin

Comparative Metabolic Fate Studies

The formation of this compound is a known metabolic pathway for the parent drug, clarithromycin. In vitro studies using human liver microsomes have identified two primary metabolites: 14-(R)-hydroxy-clarithromycin and N-desmethyl-clarithromycin. nih.gov The formation of these metabolites, including the N-oxide, is primarily mediated by the cytochrome P450 enzyme system, specifically the CYP3A subfamily. nih.gov Research has shown that the N-demethylation and 14-(R)-hydroxylation of clarithromycin are highly correlated with CYP3A-selective erythromycin (B1671065) N-demethylase activity. nih.gov

In a comparative study investigating the metabolic changes in rats induced by clarithromycin, an increase in creatinine, taurine, betaine/trimethylamine N-oxide (TMAO), and dimethylamine (B145610) (DMA)/sarcosine levels was observed in urine. mdpi.com This suggests that N-oxidation is a significant metabolic route. While this compound itself is considered a biologically inactive metabolite, its formation signifies a chemical alteration of the parent compound. chemodex.com The dimethylamino group on the desosamine sugar of clarithromycin is crucial for its antibacterial activity, and its oxidation to an N-oxide leads to inactivation of the drug. researchgate.netresearchgate.net

Controlled Synthetic Methodologies for this compound

Chemical Oxidation Procedures for Laboratory Synthesis

The laboratory synthesis of this compound is primarily achieved through the chemical oxidation of clarithromycin. A common method involves the use of an oxidizing agent in a suitable solvent. One documented procedure utilizes hydrogen peroxide as the oxidant in a methanol (B129727) solvent. mdpi.com In this method, clarithromycin is dissolved in methanol, and then hydrogen peroxide is added to the solution. The reaction proceeds to chemoselectively oxidize the tertiary amino group of the desosamine sugar to the corresponding N-oxide. mdpi.com

Another detailed preparation method involves dissolving clarithromycin in a 50% acetonitrile solution and then adding hydrogen peroxide solution in a stepwise manner at a controlled temperature of 50-60°C. google.com This gradual addition of the oxidizing agent helps to control the reaction progress and minimize the formation of by-products. google.com The reaction mixture is then processed to isolate the this compound. google.com

Ozonation is another method that has been studied for the formation of this compound. researchgate.netresearchgate.net The reaction of ozone with clarithromycin targets the dimethylamino group, resulting in the formation of the N-oxide as the main product. researchgate.netresearchgate.net This reaction is pH-dependent, as only the free amine form of clarithromycin reacts with ozone. researchgate.netresearchgate.net

Strategies for Purification and Isolation of Synthetic this compound

Following the synthesis of this compound, purification and isolation are crucial steps to obtain a product of high purity. A common technique employed is recrystallization. google.com In one method, after the reaction solution is evaporated to dryness to remove the solvent and any remaining hydrogen peroxide, the resulting residue is recrystallized using water as the solvent. google.com This process can be repeated multiple times to enhance the purity of the final product. google.com

Another approach involves using a mixed solvent system for recrystallization. For instance, after obtaining a crude product, it can be dissolved in a mixed solvent, heated, filtered, and then cooled to allow for the precipitation of crystals. google.com This process can be repeated to improve the purity of the this compound. google.com

Chromatographic techniques are also essential for the purification and analysis of this compound. High-performance liquid chromatography (HPLC) is a standard method used to assess the purity of the synthesized compound. google.com The selection of an appropriate stationary phase, mobile phase, and detector is critical for achieving effective separation of the N-oxide from the parent compound and any by-products. chromatographyonline.com

Yield Optimization and Reaction Efficiency in N-Oxide Synthesis

Optimizing the yield and efficiency of this compound synthesis involves careful control of reaction parameters. Factors such as the choice of oxidizing agent, solvent, temperature, and reaction time can significantly impact the outcome. whiterose.ac.uk

In the synthesis using hydrogen peroxide in an acetonitrile solution, a stepwise addition of the hydrogen peroxide has been shown to improve the conversion rate of clarithromycin to its N-oxide and reduce the formation of impurities. google.com This controlled addition allows the oxidation reaction to proceed more thoroughly while minimizing side reactions. google.com By implementing this strategy, a yield of 88.5% and a purity of 99.2% have been reported. google.com

The reaction using hydrogen peroxide in methanol has also been reported to proceed almost to completion, achieving a yield of 84%. mdpi.com The choice of solvent can influence the reaction rate and selectivity.

The table below summarizes the reported yields for different synthetic methods:

Oxidizing AgentSolventYield (%)Purity (%)Reference
Hydrogen Peroxide50% Acetonitrile88.599.2 google.com
Hydrogen PeroxideMethanol84Not Specified mdpi.com

Environmental Transformation and Chemical Fate of Clarithromycin to N-oxide

Clarithromycin, after its use, can enter the environment through wastewater. researchgate.net In aquatic environments, it can undergo transformation processes. One of the significant transformation pathways is the formation of this compound. researchgate.netnih.gov

Ozonation, a process increasingly used in wastewater treatment, has been shown to effectively transform clarithromycin into its N-oxide. researchgate.netresearchgate.netresearchgate.net The reaction with ozone primarily targets the dimethylamino group of the clarithromycin molecule. researchgate.netresearchgate.net This transformation is significant because the resulting N-oxide is biologically inactive, which can reduce the antibiotic's impact on the environment. chemodex.comresearchgate.net Studies have shown that N-oxidation is the major route of degradation during ozonation, accounting for over 90% of the transformation. researchgate.netresearchgate.net

Besides ozonation, other environmental factors can contribute to the formation of this compound. Sunlight irradiation has been identified as a key factor in the degradation of macrolide antibiotics, leading to the formation of N-oxide, N-desmethyl, and N-didesmethyl forms. researchgate.net The degradation process is thought to be initiated by the transfer of an electron from the amine group to oxygen, forming radical intermediates that lead to the N-oxide and other degradation products. researchgate.net

Interestingly, there is evidence to suggest that the formation of this compound may be reversible under certain environmental conditions. acs.org It has been observed that after biofiltration in wastewater treatment plants, the concentration of the parent clarithromycin can slightly increase, suggesting a potential reduction of the N-oxide back to the parent compound. acs.org

The table below outlines the environmental transformation pathways of clarithromycin to its N-oxide:

Transformation ProcessKey FactorsOutcomeReference
OzonationOzone, pHFormation of this compound as the major product researchgate.netresearchgate.netresearchgate.net
PhotodegradationSunlight IrradiationFormation of N-oxide, N-desmethyl, and N-didesmethyl forms researchgate.net
BiofiltrationRedox conditions in biofilterPotential for reversible transformation back to parent compound acs.org

Advanced Analytical Characterization of Clarithromycin N Oxide

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in resolving Clarithromycin (B1669154) N-oxide from its parent compound and other related substances.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the impurity profiling of clarithromycin bulk samples and pharmaceutical dosage forms. researchgate.net Stability-indicating HPLC methods are specifically designed to separate clarithromycin from its potential degradation products, including Clarithromycin N-oxide, which can form under oxidative stress. researchgate.net

Forced degradation studies, involving exposure to acid, base, and oxidizing agents like hydrogen peroxide, are conducted to demonstrate the method's ability to separate the main drug from its impurities. For instance, under oxidative conditions with H2O2, clarithromycin can degrade, leading to the formation of the N-oxide derivative.

Several HPLC methods have been developed for this purpose. A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and a phosphate (B84403) buffer solution. researchgate.netmedscape.com The pH of the buffer and the column temperature are critical parameters that are optimized to achieve effective separation. researchgate.net UV detection is typically set at a low wavelength, such as 205 nm or 210 nm, to detect clarithromycin and its impurities. medscape.com

A study detailed a method using an XTerra RP18 column at 56°C with a mobile phase of acetonitrile (B52724), 0.2 M potassium phosphate buffer (pH 6.80), and water (40:3.5:56.5 v/v/v). researchgate.net Another method employed a Nucleosil C18 column at 50°C with a mobile phase of methanol (B129727) and 0.067 mol/L potassium dihydrogen orthophosphate buffer at pH 3.5 (60:40 v/v). medscape.com The purity of this compound can be determined using HPLC, with some methods achieving purities as high as 99.2%. google.com

Table 1: HPLC Methods for Clarithromycin Impurity Profiling

Parameter Method 1 Method 2 Method 3
Column XTerra RP18, 5 µm, 250×4.6 mm Nucleosil C18, 5µm, 150 x 4.6mm Capcell Pak C18, 5 µm, 150 mm × 4.6 mm
Mobile Phase Acetonitrile – 0.2 M potassium phosphate buffer pH 6.80 – water (40:3.5:56.5) Methanol:0.067 mol/L potassium dihydrogen orthophosphate buffer, pH 3.5 (60:40) Acetonitrile and potassium dihydrogen phosphate (0.035 M) (55:45, v/v), pH 4.4
Flow Rate Not Specified 1 mL/min 0.6 ml/min
Column Temperature 56°C 50°C Not Specified
Detection Not Specified 210 nm 210 nm

| Reference | researchgate.net | medscape.com | rroij.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the definitive identification and quantification of this compound. nih.govresearchgate.net It combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.

In studies investigating the degradation of clarithromycin, LC-MS/MS has been instrumental in identifying the N-oxide as a major transformation product. nih.govresearchgate.net For example, during the ozonation of clarithromycin in water treatment processes, the primary reaction is the transfer of an oxygen atom to the dimethylamino group, resulting in the formation of this compound. nih.govresearchgate.net

The mass spectrometer detects the specific mass-to-charge ratio (m/z) of the protonated molecule [M+H]+. For this compound, this corresponds to an m/z of 764.4791. semanticscholar.orgnih.gov Fragmentation of this parent ion in the mass spectrometer (MS/MS) produces characteristic product ions, which provide further structural confirmation. researchgate.net For instance, a characteristic fragment ion with an m/z of 606 is observed, corresponding to the loss of the cladinose (B132029) sugar moiety. researchgate.net

LC-MS/MS methods are developed using columns such as the XBridge C18 and appropriate mobile phases to achieve chromatographic separation before mass spectrometric analysis. nih.gov The high sensitivity of this technique allows for the detection and quantification of this compound even at very low concentrations. researchgate.net

Table 2: Mass Spectrometric Data for this compound

Parameter Value Reference
Molecular Formula C₃₈H₆₉NO₁₄ axios-research.comnih.gov
Molecular Weight 763.97 g/mol axios-research.com
Precursor Ion [M+H]⁺ (m/z) 764.4791 semanticscholar.orgnih.gov

| Major Fragment Ion (m/z) | 606.3848 | researchgate.netnih.gov |

Other Chromatographic Methodologies

While HPLC and LC-MS are the most prevalent techniques, other chromatographic methods can also be employed for the analysis of clarithromycin and its related substances. Thin-Layer Chromatography (TLC) has been used for the initial identification of clarithromycin. medscape.comindiaenvironmentportal.org.in A typical TLC system for clarithromycin involves using a silica (B1680970) gel plate and a mobile phase such as a mixture of chloroform, methanol, and ammonium (B1175870) hydroxide. medscape.com Visualization of the separated spots can be achieved using a ceric molybdate (B1676688) spray reagent. medscape.com Although less common for quantitative analysis of impurities like this compound, TLC can serve as a simple, preliminary analytical tool. medscape.comindiaenvironmentportal.org.in

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the definitive structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules, including this compound. google.comspringernature.com Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

While specific NMR data for this compound is not extensively detailed in the provided search results, the literature indicates that NMR is used for its structural characterization. chemodex.comgoogle.com For the parent compound, clarithromycin, and its derivatives, specific chemical shifts (δ) in ppm are assigned to each proton and carbon atom in the structure. google.com For this compound, changes in the chemical shifts of the protons and carbons near the N-oxide group, particularly on the desosamine (B1220255) sugar moiety, would be expected compared to clarithromycin. The formation of the N-oxide group deshields the adjacent methyl groups and other protons, causing a downfield shift in their NMR signals. rsc.org

Table 3: General Application of NMR for this compound

Technique Information Provided
¹H NMR Provides information on the number of different types of protons, their chemical environment, and spin-spin coupling with neighboring protons. Expected to show shifts in the signals of the N-methyl groups and adjacent protons on the desosamine sugar upon oxidation.
¹³C NMR Provides information on the number of different types of carbon atoms and their chemical environment. Expected to show shifts in the signals of the carbons in the desosamine sugar, particularly those bonded to the nitrogen atom.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. google.com In the context of this compound, IR spectroscopy can confirm the presence of key functional groups and potentially the N-oxide bond itself.

The IR spectrum of clarithromycin shows characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups. researchgate.netunizik.edu.ng A patent for a method of preparing clarithromycin provides IR data for an intermediate, 6-O-methylerythromycin A N-oxide, which is structurally related to this compound. google.com The reported IR spectrum (KBr, cm⁻¹) shows peaks at 3446 (O-H stretching), 2972 and 2938 (C-H stretching), and 1733 and 1693 (C=O stretching). google.com The formation of the N-oxide group in clarithromycin would likely introduce a new, characteristic absorption band or shift existing bands, particularly those associated with the C-N bond. The N-O stretching vibration in tertiary amine oxides typically appears in the region of 970-950 cm⁻¹.

Table 4: Key IR Absorption Bands for Clarithromycin and Related Structures

Functional Group Wavenumber (cm⁻¹) Reference
O-H Stretch 3446 google.com
C-H Stretch 2972, 2938 google.com
C=O Stretch (Ester/Ketone) 1733, 1693 google.com
N-CH₃ Group 1456.51 researchgate.net
C-N-C Asymmetric Stretch 1175 researchgate.net

| C-O-C (Ether) | 1169, 1111, 1079 | google.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy in N-Oxide Research

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool in the study of N-oxides, including this compound. The formation of the N-oxide functional group introduces changes to the electronic structure of the parent molecule, which can be observed in the UV-Vis spectrum.

Generally, the N-oxidation of heteroaromatic compounds leads to a blue shift (hypsochromic shift) in the absorption bands. mdpi.com The UV spectrum of pyridine (B92270) N-oxide, for instance, shows two primary bands: a long-wave π-π* charge-transfer band and a short-wave band similar to the 1Lb band of pyridine. mdpi.com Upon protonation or coordination with Lewis acids, an inversion of these bands can occur. mdpi.commdpi.com

In the context of clarithromycin, the parent molecule typically exhibits a UV maximum at approximately 210 nm and a weaker absorption around 288 nm. nih.govijpsr.info While specific UV-Vis spectral data for pure this compound is not extensively detailed in the available literature, it is known that analytical methods for clarithromycin and its impurities often utilize UV detection at wavelengths around 205 nm or 210 nm. rroij.com This suggests that this compound retains significant absorbance in this lower UV region. The changes in the chromophoric system upon N-oxidation can be leveraged for its detection and quantification. For example, studies on other N-oxides, like 4-nitropyridine (B72724) N-oxide, have shown a solvatochromic effect in the long-wavelength UV region (330-355 nm), making it a useful probe for studying solvent interactions. researchgate.net Similarly, the UV spectrum of pyridazine (B1198779) N-oxides shows absorption in the 315–360 nm range, corresponding to the n → π* transition. nih.gov

The following table summarizes the typical UV absorption maxima for clarithromycin and related compounds.

Compoundλmax (nm)Solvent/Conditions
Clarithromycin211, 288Methanol
Clarithromycin240, 288Chloroform
Clarithromycin210Water
Nicotinic acid N-oxide254Acetate buffer
4-Nitropyridine N-oxide330-355Various solvents
Pyridazine N-oxides315-360Acetonitrile/Water

Electrochemical and Other Spectroscopic Methods for Detection

Electrochemical methods offer a sensitive and often simpler alternative for the analysis of electroactive compounds like clarithromycin and its metabolites. iapchem.orgmdpi.com These techniques are based on the oxidation or reduction of the analyte at an electrode surface. bmc-rm.org

Clarithromycin itself is electrochemically active, primarily due to the reduction of the carbonyl group. nih.gov Differential pulse polarography has been used to detect clarithromycin, showing a peak at approximately -1460 mV at a pH of 6.5. nih.gov Cyclic voltammetry has also been employed for the qualitative determination of clarithromycin, revealing multiple anodic and cathodic peaks on a gold electrode. bg.ac.rsresearchgate.net

Electrochemical methods can be particularly useful for mimicking oxidative drug metabolism. nih.gov By applying a potential, it's possible to generate metabolites like N-oxides in an electrochemical cell, which can then be detected, often by coupling the system with mass spectrometry (EC-MS). nih.govmdpi.com This approach allows for the rapid identification of potential metabolites without the need for lengthy biological studies. mdpi.com The sensitivity of electrochemical sensors can be enhanced by modifying the electrodes with materials like carbon nanotubes or graphene oxide. iapchem.orgresearchgate.net

A study on the electrochemical determination of clarithromycin in human plasma utilized high-performance liquid chromatography (HPLC) with electrochemical detection (ED). wiley.com The detector potential was set at +1000 mV for oxidation, demonstrating the feasibility of this technique for quantifying clarithromycin at low concentrations. wiley.com

Other spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, have been used to study the structural changes of clarithromycin after electrochemical reactions. bg.ac.rsresearchgate.net These studies have shown alterations in the lactone ring's ester bond and in the ether and acetal (B89532) bonds. bg.ac.rs

Application as a Reference Standard in Pharmaceutical Analytical Development

This compound is recognized as a significant impurity of clarithromycin and is available as a pharmaceutical reference standard. nih.govsynzeal.comlgcstandards.comsigmaaldrich.comusp.org Reference standards are highly purified and well-characterized compounds that serve as a benchmark for analytical measurements, ensuring the identity, purity, potency, and quality of drug products. intertek.com

Utilization in Analytical Method Development and Validation (AMV)

The development and validation of analytical methods are critical in the pharmaceutical industry to ensure that a method is suitable for its intended purpose. sysrevpharm.org this compound, as a known impurity, plays a vital role in this process. synzeal.com

During analytical method development, particularly for separation techniques like HPLC, the reference standard for this compound is used to:

Establish specificity: The method must be able to unequivocally assess the active pharmaceutical ingredient (API), clarithromycin, in the presence of its impurities, including the N-oxide. wisdomlib.org This involves demonstrating that the peaks for clarithromycin and its impurities are well-resolved.

Optimize separation conditions: The reference standard helps in adjusting chromatographic parameters such as mobile phase composition, pH, column type, and temperature to achieve adequate separation from the main component and other related substances. rroij.comresearchgate.net

Confirm identity: The retention time of the peak in a sample chromatogram is compared to that of the this compound reference standard to confirm its presence. researchgate.net

Method validation, performed according to guidelines such as those from the International Council for Harmonisation (ICH), uses the reference standard to establish key performance parameters. rroij.comsysrevpharm.org

Validation ParameterRole of this compound Reference Standard
Specificity Used to demonstrate that the analytical method can distinguish this compound from Clarithromycin and other impurities. wisdomlib.org
Linearity A series of dilutions of the reference standard are analyzed to show a linear relationship between concentration and response.
Accuracy The recovery of a known amount of the reference standard spiked into a sample matrix is determined. sysrevpharm.org
Precision The method's ability to produce consistent results is tested by repeated analysis of the reference standard. sysrevpharm.org
Limit of Detection (LOD) The lowest concentration of this compound that can be detected by the method is established.
Limit of Quantitation (LOQ) The lowest concentration of this compound that can be quantified with acceptable precision and accuracy is determined.

Role in Impurity Profiling and Quality Control

Impurity profiling, which is the identification, characterization, and quantification of impurities in a drug substance and product, is a critical aspect of pharmaceutical quality control. nih.govresearchgate.net Unidentified impurities can pose a health risk and affect the drug's efficacy. researchgate.net

This compound is a known impurity that must be monitored in clarithromycin products. core.ac.uk Its presence can arise from the manufacturing process or degradation. The availability of a this compound reference standard is essential for:

Identification: Confirming the identity of an impurity peak in the chromatogram of a clarithromycin sample.

Quantification: Accurately measuring the level of this compound present in the drug substance or product. This is crucial to ensure that the impurity level is within the limits set by regulatory authorities.

Routine Quality Control: Used in routine batch release testing to ensure the consistency and quality of the final product. pharmuni.com

The control of impurities like this compound is vital for the safety and effectiveness of the medication. nih.gov

Preparation and Certification of Reference Materials

Reference materials (RMs) and certified reference materials (CRMs) are produced and certified under stringent quality systems, such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.comansi.org This ensures their homogeneity, stability, and the traceability of their certified property values. iaea.orgeuropean-accreditation.org

The preparation of a this compound reference standard involves its synthesis and extensive characterization to confirm its identity and determine its purity. intertek.com The certification process is a rigorous procedure that may involve:

Comprehensive Characterization: Using a variety of analytical techniques (e.g., NMR, Mass Spectrometry, IR, HPLC) to unequivocally identify the compound and assess its purity.

Inter-laboratory Comparisons: Testing by multiple accredited laboratories to establish a consensus value for the purity. iaea.org

Issuance of a Certificate of Analysis (CoA): The CoA is a formal document that provides detailed information about the reference material, including its certified purity, the uncertainty of the measurement, storage conditions, and expiration date. pharmuni.com

Biological and Biochemical Research of Clarithromycin N Oxide in Non Human Models

Effects on Microbial Growth and Physiology

Impact on Bacterial Growth Inhibition (e.g., Pseudomonas putida)

Clarithromycin (B1669154) N-oxide, a metabolite of the macrolide antibiotic clarithromycin, demonstrates significantly reduced antibacterial activity compared to its parent compound. Research utilizing the bacterium Pseudomonas putida as a model organism has shown that the formation of the N-oxide derivative from clarithromycin leads to the inactivation of the drug's growth-suppressing capabilities. researchgate.netnih.gov The dimethylamino group on the clarithromycin molecule is considered crucial for its binding to the bacterial ribosome, which is the mechanism of its antibiotic action. researchgate.netnih.gov The chemical modification of this group, specifically its oxidation to form Clarithromycin N-oxide, results in a molecule that is no longer a proton acceptor, thereby inactivating the drug. researchgate.netnih.gov

In a study assessing the biological activity of clarithromycin and its degradation products, the growth inhibition of P. putida was measured. researchgate.net While untreated clarithromycin exhibited a dose-dependent inhibition of bacterial growth, ozone-treated clarithromycin, which primarily consists of this compound, showed a reduced efficiency in inhibiting growth. researchgate.net This inactivation is a key consideration in environmental contexts, such as wastewater treatment, where ozonation is used to degrade pharmaceuticals. researchgate.netnih.gov The conversion to the N-oxide form prevents the mineralization of clarithromycin that would otherwise require significantly more ozone. researchgate.net

Growth Inhibition of Pseudomonas putida by Clarithromycin and its Ozonated Product

This table summarizes the comparative growth inhibition effects of untreated clarithromycin and ozone-treated clarithromycin (primarily this compound) on Pseudomonas putida.

CompoundEffect on P. putida GrowthMechanism of Action/InactivationReference
ClarithromycinDose-dependent growth inhibitionBinds to the bacterial ribosome, inhibiting protein synthesis. researchgate.net
This compound (from ozone treatment)Reduced growth inhibition efficiencyThe dimethylamino group is oxidized, preventing binding to the ribosome. researchgate.netnih.gov

Influence on Bacterial Metabolism and Gene Expression (Indirectly via parent compound's effect on N-oxide pathways)

While direct studies on the influence of this compound on bacterial metabolism and gene expression are limited, research on the parent compound, clarithromycin, provides indirect insights. Exposure of certain bacteria to clarithromycin has been shown to upregulate genes involved in N-oxide reductase pathways. For instance, in Salmonella enterica serovar Typhimurium, treatment with clarithromycin led to a significant upregulation of genes encoding for trimethylamine-N-oxide (TMAO) reductase. biorxiv.orgnih.govbiorxiv.org This enzyme system allows the bacterium to use TMAO as an alternative electron acceptor for respiration in oxygen-depleted environments. researchgate.net

The upregulation of the torCAD operon, which encodes the TMAO respiration system, suggests that clarithromycin exposure induces a physiological shift in the bacteria towards an apparent state of oxygen and energy depletion. biorxiv.orgnih.govresearchgate.net This metabolic adaptation involves the downregulation of pathways that feed into oxidative phosphorylation, such as the Krebs cycle, and the upregulation of anaerobic energy-generating pathways. biorxiv.orgnih.govbiorxiv.org Although this research focuses on the parent drug, it highlights the bacterial response to macrolide-induced stress, which involves the modulation of N-oxide-related metabolic pathways. This suggests that the presence of N-oxide compounds, or the cellular response to compounds that interfere with oxidative metabolism, can significantly alter bacterial gene expression and physiology.

Modulation of Non-Human Enzymatic Systems

Interactions with Hepatic Microsomal Mixed Function Oxidase Systems (e.g., Rat Models)

Clarithromycin and its metabolites, including this compound, have been investigated for their effects on the mixed-function oxidase system in rat hepatic microsomes. nih.gov The mixed-function oxidase system, also known as the cytochrome P450 (CYP) enzyme system, is crucial for the metabolism of a wide range of xenobiotics, including drugs. taylorandfrancis.com Studies in rat models have demonstrated that pretreatment with this compound, along with the parent compound and other metabolites, can induce specific forms of cytochrome P-450. nih.gov This indicates that this compound can interact with and modulate the activity of this vital enzyme system in non-human models. The liver's microsomal mixed-function oxidase system is responsible for converting lipid-soluble compounds into more polar, water-soluble metabolites that can be more easily excreted from the body. taylorandfrancis.com

Induction and Inhibition of Cytochrome P450 Isoforms by this compound

The cytochrome P450 (CYP) family of enzymes is central to drug metabolism, and their induction or inhibition is a primary cause of drug-drug interactions. nih.govd-nb.info Research has shown that clarithromycin itself is a substrate and an inhibitor of the CYP3A subfamily, particularly CYP3A4. nih.govdrugbank.com The metabolism of clarithromycin can lead to the formation of metabolites that form inactive complexes with CYP3A4, thereby inhibiting its catalytic activity. nih.gov

In studies with rat hepatic microsomes, this compound, as a metabolite of clarithromycin, was shown to be involved in the induction of cytochrome P-450 forms. nih.gov While clarithromycin is known to have a lower affinity for and inhibitory effect on CYP3A4 compared to erythromycin (B1671065), its metabolites can still play a role in modulating enzyme activity. nih.gov The induction of CYP enzymes can increase the rate of metabolism of co-administered drugs, potentially reducing their therapeutic efficacy, while inhibition can lead to increased drug levels and potential toxicity. mdpi.com The interaction of this compound with specific CYP isoforms in non-human models is an important area of research for understanding the complete metabolic profile of clarithromycin and its potential for drug interactions.

Interaction of this compound with Rat Hepatic Enzymes

This table outlines the observed interactions of this compound with the cytochrome P450 enzyme system in rat models.

Enzyme SystemObserved Effect of this compoundSignificanceReference
Mixed Function Oxidase SystemInduces specific forms of cytochrome P-450.Modulates the primary system for drug metabolism. nih.gov
Cytochrome P450 IsoformsParticipates in the induction of CYP enzymes.Can alter the metabolism of other drugs, affecting their efficacy and safety. nih.govnih.gov

Role in In Vitro Biological Assays (excluding clinical or safety outcomes)

This compound is utilized in various in vitro biological assays as a reference standard and a metabolite for research purposes. Its primary role in these assays is to help characterize the metabolic pathways of its parent compound, clarithromycin. For example, in studies involving liver microsomes from different species, this compound is used to identify and quantify the metabolites formed. mdpi.com This is crucial for understanding the comparative metabolism of clarithromycin across species.

Furthermore, this compound is employed in studies investigating the mechanisms of drug degradation. For instance, ozonolysis and photolytic degradation studies of clarithromycin identify this compound as a major degradation product. In these experimental setups, having a pure standard of this compound is essential for accurate identification and quantification. These in vitro assays are fundamental for drug development and environmental science, providing insights into the metabolic fate and environmental persistence of pharmaceutical compounds.

Future Research Trajectories for Clarithromycin N Oxide

Deeper Mechanistic Investigations of N-Oxide Formation Pathways

The formation of Clarithromycin (B1669154) N-oxide can occur through several pathways, including synthetic preparation, environmental degradation, and potentially biological metabolism. A primary focus of future research should be to elucidate the precise mechanisms and kinetics of these formation routes.

One of the most significant formation pathways is through oxidative processes during wastewater treatment. Ozonation, a common method for eliminating pharmaceuticals from wastewater, targets the dimethylamino group on the desosamine (B1220255) sugar of clarithromycin. nih.gov The reaction involves the transfer of an oxygen atom from ozone to the nitrogen atom, yielding Clarithromycin N-oxide as the major product (>90%), with N-demethylation occurring as a minor pathway. researchgate.netresearchgate.net This reaction's pH dependence, with the free amine being the reactive species, is a known factor. nih.gov

Chemical oxidation is another established route. Studies have demonstrated the formation of the N-oxide derivative when clarithromycin is subjected to oxidative stress using agents like hydrogen peroxide (H₂O₂). A patented preparation method details the synthesis of this compound by reacting clarithromycin with hydrogen peroxide in an acetonitrile (B52724) solution, achieving a high yield. google.com Furthermore, photolytic degradation has been identified as another environmental pathway that can yield the N-oxide.

In contrast to these chemical and environmental pathways, N-oxidation does not appear to be a primary metabolic route in humans. The main metabolic pathways for clarithromycin involve hydroxylation to form 14-hydroxy-clarithromycin and N-demethylation, processes primarily mediated by CYP3A enzymes in the liver. nih.govnih.govasm.org

Future research should aim to:

Quantify the reaction kinetics of N-oxide formation under various environmental conditions (e.g., different pH levels, temperatures, and concentrations of oxidants).

Identify and characterize any intermediate or secondary by-products formed during these transformations.

Investigate the potential for microbial N-oxidation of clarithromycin by specific environmental microorganisms, a currently underexplored area.

Explore the formation of this compound in soil and sediment matrices, where interactions with metal oxides might lead to different degradation pathways. nih.gov

Formation PathwayReagent/ConditionMajor/MinorReference
OzonationOzone (O₃)Major (>90%) researchgate.net, nih.gov, researchgate.net
Chemical OxidationHydrogen Peroxide (H₂O₂)Major , google.com
Photolytic DegradationLight / UV Radiation-
Human MetabolismCytochrome P450 EnzymesNot a primary pathway nih.gov, nih.gov

Development of Novel and Enhanced Analytical Approaches

The accurate detection and quantification of this compound in various complex matrices, such as wastewater, surface water, and biological samples, are paramount for research and monitoring. Current analytical methods primarily rely on advanced chromatographic and spectrometric techniques.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) has been effectively used to identify this compound, particularly in studies investigating its formation via ozonolysis. nih.govresearchgate.net For more comprehensive analyses, especially in complex biological samples like chicken liver microsomes and human plasma, Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HR-MS) offers superior sensitivity and specificity. mdpi.comasm.org These methods allow for the effective separation of the N-oxide from the parent compound and other related substances.

The development of analytical methods also depends on the availability of high-purity reference standards. Several chemical suppliers provide certified this compound reference materials, which are essential for method validation, quality control, and ensuring the traceability of analytical results. axios-research.comsynzeal.comlgcstandards.com

Future research in this area should focus on:

Developing more rapid and cost-effective analytical methods for routine environmental monitoring.

Creating standardized protocols for the extraction and analysis of this compound from solid matrices like soil, sediment, and sludge.

Investigating chiral separation techniques to resolve potential stereoisomers of the N-oxide, if any exist.

Employing non-targeted screening approaches using HR-MS to discover other unknown transformation products of clarithromycin alongside the N-oxide.

Analytical TechniqueMatrix/ApplicationPurposeReference
HPLC-MS/MSWater (post-ozonation)Identification and structural confirmation researchgate.net, nih.gov
LC-HR-MSBiological Samples (microsomes, plasma)Nontargeted screening and identification mdpi.com, asm.org
HPLC-UV/PDABulk Drug / FormulationsSeparation of impurities

Comprehensive Studies on Environmental Impact and Attenuation Mechanisms

The presence of pharmaceuticals and their transformation products in the environment is a growing concern. Clarithromycin itself is known to be widespread in surface waters and poses a high risk to aquatic ecosystems. nih.govmdpi.com While the formation of this compound during wastewater treatment is an important attenuation mechanism for the parent drug, the environmental fate and impact of the N-oxide itself require further study.

Ozonation in wastewater treatment plants effectively transforms clarithromycin into its N-oxide, which is a key removal process for the parent antibiotic. nih.govresearchgate.net However, the journey of the N-oxide does not necessarily end there. Studies suggest that at higher ozone doses, the concentration of N-oxides can decrease, indicating potential for further oxidation. au.dk A significant area for future investigation is the possibility of the N-oxide reverting to the parent clarithromycin under certain environmental conditions, which could reintroduce the active antibiotic into ecosystems. researchgate.net

The biological degradation of this compound has been observed in biofilm-based water treatment systems, suggesting that microbial action can play a role in its natural attenuation. au.dk However, data on its persistence, mobility, and potential for bioaccumulation are scarce.

Key research trajectories include:

Conducting detailed ecotoxicity studies on a range of aquatic organisms (algae, invertebrates, fish) to determine the specific environmental risk posed by this compound.

Investigating the conditions under which this compound might be reduced back to the parent compound in anoxic or reducing environments, such as in sediments.

Identifying the specific microbial species and enzymatic pathways responsible for the biodegradation of this compound.

Monitoring the co-occurrence of clarithromycin and this compound in various environmental compartments to better understand their combined environmental burden.

Exploration of Specific Biological Activities in Defined Non-Human Systems

A critical question for any drug metabolite or transformation product is its own biological activity. Research indicates that the N-oxidation of clarithromycin significantly alters its primary function. The dimethylamino group is considered essential for the binding of macrolide antibiotics to their ribosomal target. researchgate.net The conversion of this group to an N-oxide, which is no longer a proton acceptor, leads to the inactivation of the drug's antibacterial properties. nih.govresearchgate.net This loss of activity has been demonstrated in growth inhibition assays using the bacterium Pseudomonas putida. researchgate.net

While its antibacterial activity appears to be eliminated, the potential for other biological effects remains an open question. Macrolides are known to have immunomodulatory and anti-inflammatory properties separate from their antibiotic action. nih.gov One in vitro study on human nasal polyp fibroblasts found that a metabolized material of clarithromycin, M-4, which lacks antibacterial effects, could suppress the production of nitric oxide (NO), a key inflammatory molecule. nih.gov While this study did not definitively identify M-4 as the N-oxide, it highlights the possibility that transformation products could retain or possess novel biological activities.

Future research should be directed towards:

Confirming the loss of antibacterial activity of purified this compound against a broad spectrum of bacterial species.

Performing in vitro screening assays to investigate other potential pharmacological activities, such as anti-inflammatory, immunomodulatory, or anti-biofilm effects, in various non-human cell systems. For instance, studies on clarithromycin have shown it can affect pathways in Salmonella typhimurium related to anaerobic respiration, which involves trimethylamine-N-oxide reductase. biorxiv.orgbiorxiv.org Exploring whether this compound can interact with such pathways would be of interest.

Utilizing in vitro models, such as fish cell lines, to assess the potential cellular toxicity of this compound, contributing to a more complete environmental risk assessment.

Q & A

Q. How can researchers ensure ethical reporting of negative or inconclusive results?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish negative results in repositories like Zenodo or Figshare with detailed protocols. Use the ARRIVE guidelines for animal studies and CONSORT for clinical analogs. Disclose funding sources and potential conflicts of interest transparently .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.